molecular formula C21H29N5OS B2421256 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-09-8

5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2421256
CAS No.: 851810-09-8
M. Wt: 399.56
InChI Key: YYIDDHICZCFLLZ-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and a piperazine moiety substituted with ethyl and isopropyl groups. The compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling Reactions: The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-ethylpiperazine reacts with a suitable electrophile.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps, often involving chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Methylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Ethylpiperazin-1-yl)(4-tert-butylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The uniqueness of 5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific substitution pattern and the combination of functional groups. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5OS/c1-5-24-10-12-25(13-11-24)18(17-8-6-16(7-9-17)14(2)3)19-20(27)26-21(28-19)22-15(4)23-26/h6-9,14,18,27H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIDDHICZCFLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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